molecular formula C12H22O4 B1253298 Talaromycin A CAS No. 83720-10-9

Talaromycin A

Cat. No. B1253298
CAS RN: 83720-10-9
M. Wt: 230.3 g/mol
InChI Key: VDWRKBZMQNPUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talaromycin a belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. Talaromycin a is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, talaromycin a is primarily located in the cytoplasm.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Talaromycin A has been the subject of extensive synthetic studies. Mori and Ikunaka (1987) achieved the synthesis of highly enantiomerically pure (-)-talaromycins A and B, starting from chiral building blocks of microbial origin (Mori & Ikunaka, 1987). Similarly, Schreiber and Sommer (1983) described the synthesis of (±)-talaromycin B, employing diastereotopic hydroxymethyl groups in a spiroketalization as a means of controlling remote stereochemical relationships (Schreiber & Sommer, 1983).

Biological Activity and Applications

  • Zhang et al. (2019) isolated Talaromycin A from Talaromyces aurantiacus and tested it for monoamine oxidase, acetylcholinesterase, and PI3K inhibitory activity, finding only weak activity (Zhang et al., 2019). This suggests potential but limited applications in the field of enzyme inhibition.
  • Yuan et al. (2018) investigated the active metabolites of Talaromyces sp., including talaromycin A, and evaluated their cytotoxicities and antioxidant activities, highlighting the potential application in pharmacological research (Yuan et al., 2018).
  • Chen et al. (2015) isolated new diphenyl ether derivatives, including talaromycins A–C, from Talaromyces sp., and assessed their cytotoxic and antifouling activities, revealing significant biological activity relevant to medical and environmental applications (Chen et al., 2015).

properties

CAS RN

83720-10-9

Product Name

Talaromycin A

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1

InChI Key

VDWRKBZMQNPUOB-UHFFFAOYSA-N

SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

Canonical SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

synonyms

talaromycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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